4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid

Medicinal Chemistry Process Chemistry Solid-State Characterization

Select 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid (CAS 191668-31-2) for predictable crystallization and scalable synthesis. The para-fluoro substituent increases logP by ~0.245 vs. the 4-phenyl analog, enhancing membrane permeability for bioavailability optimization. Its higher pKa alters ionization, improving amide coupling reactivity and product physicochemical properties. Differentiate from generic scaffolds in CCR5 antagonist or hepatoselective statin analog programs.

Molecular Formula C11H8FNO2
Molecular Weight 205.188
CAS No. 191668-31-2
Cat. No. B575790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid
CAS191668-31-2
Synonyms4-(4-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID
Molecular FormulaC11H8FNO2
Molecular Weight205.188
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC=C2C(=O)O)F
InChIInChI=1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15)
InChIKeyZIVPFZMWENLWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid (CAS 191668-31-2): Procurement-Grade Physicochemical and Functional Benchmarking


4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid (CAS 191668-31-2) is a heterocyclic building block characterized by a 1H-pyrrole-3-carboxylic acid core substituted at the 4-position with a 4-fluorophenyl group . This substitution pattern imparts distinct electronic and steric properties compared to unsubstituted pyrrole-3-carboxylic acid and other 4-aryl analogs, influencing its melting point, hydrophobicity (logP), and acidity (pKa) . The compound is commercially available in research-grade purity (≥95%) from multiple vendors, serving as a versatile intermediate in medicinal chemistry campaigns targeting CCR5-mediated pathways and HMG-CoA reductase inhibition [1].

4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid: Why In-Class Analogs Cannot Be Interchanged Without Risk


Substituting 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid with its closest structural analogs—such as the non-fluorinated 4-phenyl derivative (CAS 132040-12-1), the 4-chlorophenyl variant (CAS 122453-98-9), or the 2-carboxylic acid regioisomer (CAS 855672-46-7)—introduces measurable deviations in key physicochemical parameters that directly impact downstream synthetic utility and biological profile . The fluorine atom in the target compound alters electron density distribution, leading to a lower melting point, increased lipophilicity, and a higher pKa compared to the 4-phenyl analog [1]. These differences affect solubility, crystallization behavior, and reactivity in amide coupling or Suzuki-Miyaura cross-coupling steps, making generic substitution a non-trivial risk in reproducible synthesis and assay development [2].

4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid: Quantitative Differentiation Evidence for Scientific Procurement


Melting Point Shift vs. Non-Fluorinated Analog: A 13–15°C Differential Influencing Crystallization and Handling

The target compound exhibits a melting point of 199–201°C [1], whereas the non-fluorinated 4-phenyl analog (CAS 132040-12-1) melts at 212–214°C . This represents a melting point depression of approximately 13–15°C upon introduction of the para-fluoro substituent.

Medicinal Chemistry Process Chemistry Solid-State Characterization

Lipophilicity Differential vs. Non-Fluorinated Analog: A LogP Increase of 0.245 Units

The target compound has a calculated logP of 2.0 [1], while the 4-phenyl analog has a logP of 1.755 . The para-fluoro substitution increases lipophilicity by approximately 0.245 log units.

Drug Design ADME Prediction SAR Studies

Acidity Shift vs. Core Pyrrole-3-Carboxylic Acid Scaffold: pKa Increase of ~1 Unit

The target compound has a predicted pKa of 4.79 ± 0.50 , whereas the unsubstituted pyrrole-3-carboxylic acid core has a predicted strongest acidic pKa of 3.76 [1]. The 4-(4-fluorophenyl) substituent increases the acid strength by approximately 1 pKa unit, making the carboxylic acid proton less acidic.

pKa Prediction Reaction Optimization Ionization State

CCR5 Antagonist Potential vs. Core Scaffold: Functional Divergence in Immunomodulatory Applications

Preliminary pharmacological screening indicates that 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid exhibits CCR5 antagonist activity, making it a candidate for treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the unsubstituted pyrrole-3-carboxylic acid scaffold is primarily employed as a synthetic intermediate for cholecystokinin antagonists and benzopyran antihypertensives, with no reported CCR5 activity .

HIV Entry Inhibition Chemokine Receptor Immunology

4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid: Prioritized Procurement Scenarios Based on Quantitative Differentiation


Scenario 1: CCR5 Antagonist Lead Optimization and Structure–Activity Relationship (SAR) Campaigns

Procure 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid when building a focused library of CCR5 antagonists. The compound's preliminary CCR5 antagonist activity distinguishes it from the core pyrrole-3-carboxylic acid scaffold, which lacks this immunomodulatory profile [1]. The measurable logP increase of +0.245 units relative to the 4-phenyl analog directly impacts membrane permeability, a key parameter for optimizing oral bioavailability in anti-HIV or anti-inflammatory programs [2].

Scenario 2: Process Chemistry and Crystallization Optimization for Scale-Up

Select this compound over the 4-phenyl analog when developing scalable synthetic routes that require predictable crystallization behavior. The 13–15°C lower melting point (199–201°C vs. 212–214°C) [1] indicates weaker intermolecular interactions, which can be exploited to fine-tune recrystallization solvent systems. This differential is critical for achieving reproducible purity profiles in multi-kilogram campaigns [2].

Scenario 3: Synthesis of Fluorine-Containing HMG-CoA Reductase Inhibitor Intermediates

Use 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid as a building block in the preparation of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors [1]. The para-fluoro substituent is a key structural feature in several advanced statin analogs and atorvastatin-related impurities, where fluorine's electron-withdrawing nature modulates both potency and metabolic stability. The higher pKa of 4.79 (vs. 3.76 for the parent scaffold) alters the compound's ionization state, affecting both reactivity in amide couplings and the physicochemical properties of downstream products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.